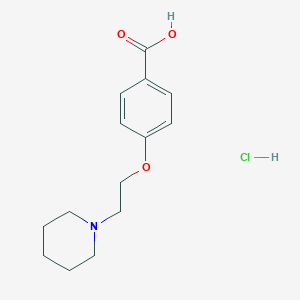
4-(2-Piperidinoethoxy)benzoic acid hydrochloride
Cat. No. B018075
Key on ui cas rn:
84449-80-9
M. Wt: 285.76 g/mol
InChI Key: CMVTYSMYHSVDIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05750688
Procedure details


To a 250 mL 3 neck flask with mechanical stirring and condenser, and a heating apparatus consisting of an RTD probe in the flask hooked via a temperature controller to a heating mantle and under nitrogen atmosphere, the following was added: 7.61 g of methyl 4-hydroxybenzoate, 11.05 g of β-chloroethyl-piperidine hydrochloride, 16.59 g of powdered potassium carbonate and 60 mL of ethyl acetate. The mixture was heated slowly to reflux. After overnight reflux, the mixture was cooled to ambient temperature, after which 60 mL of deionized water was added. The aqueous layer was separated and discarded. The organic layer was extracted with 4N hydrochloride (3 aliquots of 20 mL). The combined acid extracts were heated to reflux. After 1 hour at reflux, HPLC indicated the saponification to be 609 complete. After 4 hours, the reaction was near 100% complete. The mixture was cooled to 0° C.-5° C. and stirred. The resulting crystals were filtered, rinsed with acetone and dried.
[Compound]
Name
3
Quantity
250 mL
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8]C)=[O:7])=[CH:4][CH:3]=1.Cl.[Cl:13][CH2:14][CH2:15][N:16]1[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1.C(=O)([O-])[O-].[K+].[K+].C(OCC)(=O)C>O>[ClH:13].[N:16]1([CH2:15][CH2:14][O:1][C:2]2[CH:11]=[CH:10][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=2)[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1 |f:1.2,3.4.5,8.9|
|
Inputs


Step One
[Compound]
|
Name
|
3
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
7.61 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C(=O)OC)C=C1
|
Step Three
|
Name
|
|
|
Quantity
|
11.05 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClCCN1CCCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
16.59 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Step Five
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
Step Six
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
condenser, and a heating apparatus consisting of an RTD probe in the flask
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the following was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated slowly
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After overnight reflux
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic layer was extracted with 4N hydrochloride (3 aliquots of 20 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The combined acid extracts were heated to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After 1 hour at reflux
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 0° C.-5° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting crystals were filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with acetone
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.N1(CCCCC1)CCOC1=CC=C(C(=O)O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
